3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one
CAS No.: 652976-56-2
Cat. No.: VC16826272
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one - 652976-56-2](/images/structure/VC16826272.png)
Specification
CAS No. | 652976-56-2 |
---|---|
Molecular Formula | C14H17NO4 |
Molecular Weight | 263.29 g/mol |
IUPAC Name | 3-(2-morpholin-4-ylethoxy)-3H-2-benzofuran-1-one |
Standard InChI | InChI=1S/C14H17NO4/c16-13-11-3-1-2-4-12(11)14(19-13)18-10-7-15-5-8-17-9-6-15/h1-4,14H,5-10H2 |
Standard InChI Key | BYDSPCODLQSXSL-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCOC2C3=CC=CC=C3C(=O)O2 |
Introduction
Structural and Chemical Properties
Core Benzofuranone Framework
The benzofuranone core consists of a fused benzene and furan ring system with a ketone group at the 1-position. This scaffold is structurally similar to compounds such as 4-bromo-2-benzofuran-1(3H)-one (CAS 102308-43-0), which exhibits a molecular weight of 213.03 g/mol and a bromine substituent at the 4-position . In contrast, the target compound replaces the bromine with a 2-(morpholin-4-yl)ethoxy group, introducing both ether and morpholine functionalities.
Table 1: Comparative Analysis of Benzofuranone Derivatives
*Calculated based on standard atomic weights.
Morpholine-Ethoxy Side Chain
The 2-(morpholin-4-yl)ethoxy group introduces a tertiary amine and ether linkage, enhancing solubility and potential bioavailability. Morpholine rings are commonly employed in drug design due to their ability to improve pharmacokinetic profiles . For example, kinase inhibitors often incorporate morpholine to target ATP-binding pockets .
Synthetic Pathways and Reactivity
Reactivity and Stability
The ketone group at the 1-position may participate in condensation reactions, while the morpholine moiety could undergo protonation at physiological pH, influencing cellular uptake . Stability studies of similar compounds, such as 3-prop-1-en-2-yl-3H-2-benzofuran-1-one (CAS 118343-42-3), suggest susceptibility to hydrolytic degradation under acidic conditions .
Biological Activity and Applications
Table 2: Hypothetical Activity Profile
Antimicrobial and Antifungal Activity
Bromo- and methoxy-substituted benzofuranones demonstrate moderate antimicrobial effects . The target compound’s ethoxy-morpholine group may improve membrane permeability, enhancing activity against Gram-positive bacteria and fungi.
Pharmacokinetic and Toxicity Considerations
Absorption and Distribution
The morpholine moiety likely improves water solubility, facilitating oral absorption. Molecular weight (~275 g/mol) aligns with Lipinski’s Rule of Five, suggesting favorable bioavailability.
Toxicity Risks
Primary concerns include:
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Hepatic Metabolism: Cytochrome P450-mediated oxidation of the morpholine ring, potentially generating reactive intermediates.
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Cytotoxicity: Observed in structurally related benzotriazinones at concentrations >10 μg/mL .
Future Research Directions
In Vitro Screening
Priority assays should include:
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Kinase inhibition panels (e.g., EGFR, VEGFR2).
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Minimum inhibitory concentration (MIC) testing against Staphylococcus aureus and Candida albicans.
Structural Optimization
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